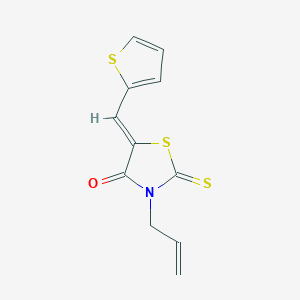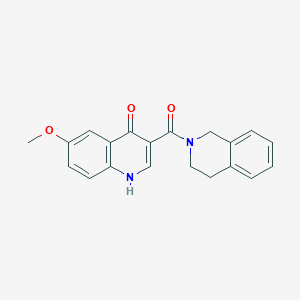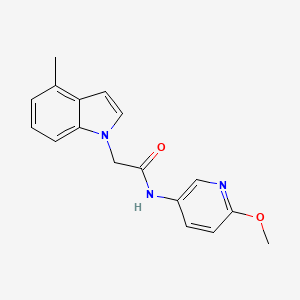![molecular formula C21H25N5O4S B12163437 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12163437.png)
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(4-メトキシフェニル)スルホニル]ピペラジン-1-イル}-4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブタン-1-オンは、ピペラジン、トリアゾール、ピリジン部分を組み合わせた複雑な有機化合物です。
準備方法
合成経路と反応条件
1-{4-[(4-メトキシフェニル)スルホニル]ピペラジン-1-イル}-4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブタン-1-オンの合成は、通常、容易に入手可能な出発物質から開始される複数の手順を伴います。主要な手順には以下が含まれます。
ピペラジン環の形成: これは、塩基性条件下で4-メトキシフェニルスルホニルクロリドをピペラジンと反応させることによって達成できます。
トリアゾール環の構築: これには、ヒドラジン誘導体などの適切な前駆体をピリジンカルボン酸またはその誘導体と環化させることが含まれます。
2つの部分のカップリング: 最終段階では、ピペラジン部分とトリアゾール部分を、通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を塩基の存在下で用いて、ブタノンリンカーを介してカップリングします。
工業生産方法
この化合物の工業生産は、収率と純度を向上させるために、上記の合成経路を最適化することを含む可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
1-{4-[(4-メトキシフェニル)スルホニル]ピペラジン-1-イル}-4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブタン-1-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、強い酸化条件下でヒドロキシル基またはカルボキシル基に酸化される可能性があります。
還元: スルホニル基は、水素化リチウムアルミニウムなどの還元剤を使用して、スルフィド基またはチオール基に還元される可能性があります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)。
還元: 無水溶媒中での水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)。
置換: トリエチルアミン(TEA)などの塩基の存在下でのハロアルカンまたはアシルクロリド。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、メトキシ基の酸化はカルボン酸を生成する可能性がありますが、スルホニル基の還元はチオールを生成する可能性があります。
科学研究への応用
1-{4-[(4-メトキシフェニル)スルホニル]ピペラジン-1-イル}-4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブタン-1-オンは、いくつかの科学研究への応用があります。
医薬品化学: 抗炎症、抗がん、抗菌などの活性を有する医薬品候補として調査されています。
生物学的研究: 特にピペラジンおよびトリアゾール誘導体を含むさまざまな生物学的経路とメカニズムを研究するためのプローブとして使用されます。
化学生物学: タンパク質-リガンド相互作用および酵素活性を調査するための化学プローブの設計に使用されます。
科学的研究の応用
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent with activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: Used as a probe to study various biological pathways and mechanisms, particularly those involving piperazine and triazole derivatives.
Chemical Biology: Employed in the design of chemical probes to investigate protein-ligand interactions and enzyme activities.
作用機序
1-{4-[(4-メトキシフェニル)スルホニル]ピペラジン-1-イル}-4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブタン-1-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物の構造により、これらの標的に結合してその活性を調節し、さまざまな生物学的効果をもたらすことができます。たとえば、ピペラジン環は神経伝達物質受容体と相互作用する可能性があり、トリアゾール環は特定の酵素を阻害する可能性があります。
類似の化合物との比較
類似の化合物
1-{4-[(4-メトキシフェニル)スルホニル]ピペラジン-1-イル}-4-(ピリジン-3-イル)ブタン-1-オン: トリアゾール環がないことを除いて、同様の構造です。
1-{4-[(4-メトキシフェニル)スルホニル]ピペラジン-1-イル}-4-(1,2,4-トリアゾール-3-イル)ブタン-1-オン: ピリジン環がないことを除いて、同様の構造です。
独自性
1-{4-[(4-メトキシフェニル)スルホニル]ピペラジン-1-イル}-4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブタン-1-オンは、トリアゾール環とピリジン環の両方が存在することで独自性があります。これにより、異なる生物学的活性と化学反応性が付与されます。この組み合わせにより、さまざまな生物学的標的との汎用性の高い相互作用が可能になり、医薬品化学研究において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-(pyridin-3-yl)butan-1-one: Similar structure but lacks the triazole ring.
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-(1,2,4-triazol-3-yl)butan-1-one: Similar structure but lacks the pyridine ring.
Uniqueness
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is unique due to the presence of both the triazole and pyridine rings, which confer distinct biological activities and chemical reactivity. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C21H25N5O4S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C21H25N5O4S/c1-30-17-8-10-18(11-9-17)31(28,29)25-15-13-24(14-16-25)21(27)7-4-6-20-23-22-19-5-2-3-12-26(19)20/h2-3,5,8-12H,4,6-7,13-16H2,1H3 |
InChIキー |
XSMPLMAMLHBICH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12163366.png)

![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163384.png)
![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163390.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12163401.png)
![2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12163409.png)
![Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12163414.png)
![2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12163421.png)
![N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B12163431.png)
![4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B12163438.png)

![4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12163463.png)

